Cas no 113915-68-7 (1(3H)-Isobenzofuranone,4,5,6,7-tetrachloro-3,3-bis[2-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)ethenyl]-)
![1(3H)-Isobenzofuranone,4,5,6,7-tetrachloro-3,3-bis[2-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)ethenyl]- structure](https://it.kuujia.com/scimg/cas/113915-68-7x500.png)
113915-68-7 structure
Nome del prodotto:1(3H)-Isobenzofuranone,4,5,6,7-tetrachloro-3,3-bis[2-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)ethenyl]-
1(3H)-Isobenzofuranone,4,5,6,7-tetrachloro-3,3-bis[2-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)ethenyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1(3H)-Isobenzofuranone,4,5,6,7-tetrachloro-3,3-bis[2-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)ethenyl]-
- 1(3H)-Isobenzofuranone,4,5,6,7-tetrachloro-3,3-bis[2-[4-(dimethylamino)phenyl]-2-(4-methoxyphe...
- NIR BLACK 78
- 3,3-Bis[2-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)vinyl]-4,5,6,7-tetrachlorophthalide
- 4,5,6,7-Tetrachloro-3,3-bis[2-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)ethenyl]-1(3H)-isobenzofuranone
- SCHEMBL17971380
- 113915-68-7
- 4,5,6,7-tetrachloro-3-[(Z)-2-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)ethenyl]-3-[(E)-2-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)ethenyl]-2-benzofuran-1-one
- 4,5,6,7-tetrachloro-3,3-bis[(Z)-2-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)ethenyl]-2H-inden-1-one
-
- Inchi: InChI=1S/C11H14N2O4/c1-6-8(14)9(15)11(17-6)13-4-2-3-7(5-13)10(12)16/h2-6,8-9,11,14-15H,1H3,(H-,12,16)/p+1/t6-,8-,9-,11?/m1/s1
- Chiave InChI: PXAPCLAMQZSOQJ-ABHRNEANSA-O
- Sorrisi: NC(C1C=CC=[N+](C2O[C@H](C)[C@@H](O)[C@H]2O)C=1)=O
Proprietà calcolate
- Massa esatta: 772.14300
- Massa monoisotopica: 770.163654
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 52
- Conta legami ruotabili: 10
- Complessità: 1180
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 2
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 42
- XLogP3: 12.3
Proprietà sperimentali
- Densità: 1.345
- Punto di ebollizione: 867.1°Cat760mmHg
- Punto di infiammabilità: 478.2°C
- Indice di rifrazione: 1.696
- PSA: 51.24000
- LogP: 11.07890
1(3H)-Isobenzofuranone,4,5,6,7-tetrachloro-3,3-bis[2-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)ethenyl]- Letteratura correlata
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
113915-68-7 (1(3H)-Isobenzofuranone,4,5,6,7-tetrachloro-3,3-bis[2-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)ethenyl]-) Prodotti correlati
- 1860877-05-9(2,2-difluoro-2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid)
- 1707379-02-9(4-(2-(Thiophen-2-yl)ethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one)
- 1805392-53-3(Ethyl 6-(difluoromethyl)-4-hydroxy-3-methylpyridine-2-carboxylate)
- 70060-12-7(5-fluorobenzothiophene)
- 2172267-22-8(2-{(5-ethylfuran-2-yl)methylsulfanyl}-2-methylpropanoic acid)
- 1096260-19-3((2-Aminoethyl)(methyl)(2-methylbutyl)amine)
- 2137577-21-8(4-methyl-7-(propan-2-yl)-2,7-diazaspiro4.5decan-10-ol)
- 52163-88-9(6-FLUORO-1H-INDENE)
- 1213534-65-6((1S)-1-(3-chloro-4-methylphenyl)-2,2,2-trifluoroethylamine)
- 959580-94-0(Fmoc-(S)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid)
Fornitori consigliati
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
